![molecular formula C28H28P+ B14465831 Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium CAS No. 66275-31-8](/img/structure/B14465831.png)
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium is an organophosphorus compound characterized by the presence of a phosphonium cation. This compound is notable for its unique structure, which includes a triphenylphosphonium group attached to a 2,3,6-trimethylphenylmethyl moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 2,3,6-trimethylbenzyl bromide under inert conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium has several applications in scientific research:
Mécanisme D'action
The mechanism of action of triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium cation can stabilize negative charges, making it a useful intermediate in various organic reactions. In biological systems, its lipophilic nature allows it to cross cell membranes and deliver molecules to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Phenyltriphenylphosphonium bromide
Uniqueness
Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium is unique due to the presence of the 2,3,6-trimethylphenylmethyl group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to other similar compounds .
Propriétés
Numéro CAS |
66275-31-8 |
|---|---|
Formule moléculaire |
C28H28P+ |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
triphenyl-[(2,3,6-trimethylphenyl)methyl]phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-19-20-23(2)28(24(22)3)21-29(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-20H,21H2,1-3H3/q+1 |
Clé InChI |
QEWPYLZNVHCXJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


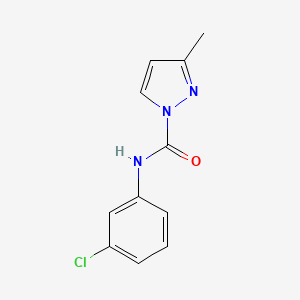

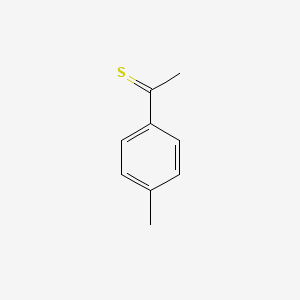
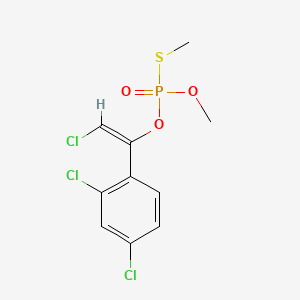

![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
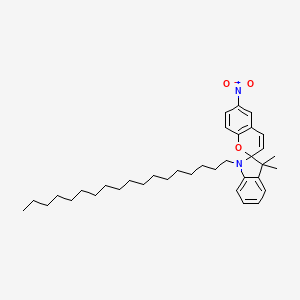
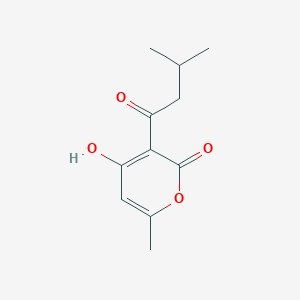

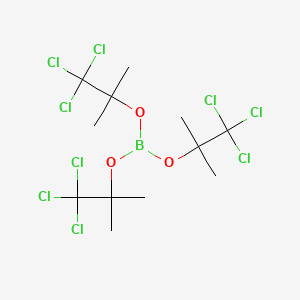

![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
